REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([CH3:14])[CH:8]=1)=[O:5].ClCCC(Cl)=O.C([O-])([O-])=O.[K+].[K+].[Al+3].[Cl-].[Cl-].[Cl-].Cl>CCOC(C)=O.CC#N>[F:13][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][C:9]=1[CH3:14])[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2.[F:13][C:10]1[C:9]([CH3:14])=[C:8]2[C:7](=[CH:12][CH:11]=1)[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:2.3.4,5.6.7.8|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=CC(=C(C=C1)F)C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 44 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (20 mL), HCl (20 mL, 4N) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue (5.9 g) was heated to 135° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was then cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by prep HPLC
|
Reaction Time |
44 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCC(NC2=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2CCC(NC2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([CH3:14])[CH:8]=1)=[O:5].ClCCC(Cl)=O.C([O-])([O-])=O.[K+].[K+].[Al+3].[Cl-].[Cl-].[Cl-].Cl>CCOC(C)=O.CC#N>[F:13][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][C:9]=1[CH3:14])[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2.[F:13][C:10]1[C:9]([CH3:14])=[C:8]2[C:7](=[CH:12][CH:11]=1)[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:2.3.4,5.6.7.8|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=CC(=C(C=C1)F)C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 44 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (20 mL), HCl (20 mL, 4N) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue (5.9 g) was heated to 135° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was then cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by prep HPLC
|
Reaction Time |
44 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCC(NC2=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2CCC(NC2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |